Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
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Overview
Description
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylate group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions, and the structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate: A closely related compound with similar structural features.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyranone derivative with comparable chemical properties.
Uniqueness
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its isopropyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
627093-96-3 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
propan-2-yl 4-hydroxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-5(2)14-9(12)8-7(11)4-6(3)15-10(8)13/h4-5,11H,1-3H3 |
InChI Key |
KSLDBPBVACLVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)OC(C)C)O |
Origin of Product |
United States |
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